Extended PEG10 Spacer Enables a Wider Conformational Search for Productive PROTAC Ternary Complexes Compared to Standard PEG4-8 Linkers
Ald-CH2-PEG10-Boc provides a significantly longer spacer than the 'gold standard' PEG4, PEG6, and PEG8 linkers commonly used in PROTAC optimization [1]. While PEG4-8 linkers sample a specific subset of conformational space, a 10-unit PEG linker allows for an extended reach, which is critical for spanning larger inter-pocket distances (often >3 nm) or accommodating targets that undergo large domain rearrangements upon ligand binding [1]. Systematic variation of linker length is a primary determinant of degradation efficiency; an extended PEG10 chain offers an additional, distinct dimension in this empirical optimization process [2].
| Evidence Dimension | Linker Length (Number of Ethylene Glycol Units) |
|---|---|
| Target Compound Data | 10 units |
| Comparator Or Baseline | PEG4, PEG6, PEG8 (commonly used 'gold standard' linkers) |
| Quantified Difference | +2 to +6 units longer |
| Conditions | Inferred from PROTAC design principles and SAR studies. |
Why This Matters
This extended length is not merely incremental; it explores a distinct region of conformational space, potentially enabling degradation of targets that are sterically inaccessible or unresponsive to shorter, more rigid PEG linkers.
- [1] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Page. https://ptc.bocsci.com/resource/why-peg4-peg6-and-peg8-remain-the-gold-standard-linkers-in-targeted-protein-degradation.html View Source
- [2] Sinopeg. How does monodisperse polyethylene glycol enhance the performance of PROTAC drugs? March 10, 2026. https://www.sinopeg.com/blog/how-does-monodisperse-polyethylene-glycol-enhance-the-performance-of-protac-drugs_b132 View Source
